Enhanced Lipophilicity Over Non-Fluorinated 2-Methylhexanoic Acid
The target compound exhibits significantly higher lipophilicity compared to its non-fluorinated analog, 2-methylhexanoic acid. The presence of the terminal trifluoromethyl group increases the calculated XLogP3 from 1.90 (2-methylhexanoic acid) to 2.50 [1]. This difference of +0.60 log units corresponds to a approximately four-fold increase in partition coefficient, enhancing membrane permeability and potential bioavailability in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.50 |
| Comparator Or Baseline | 2-Methylhexanoic acid: 1.90 |
| Quantified Difference | +0.60 log units (approx. 4-fold increase in partition) |
| Conditions | Computed property (XLogP3) from authoritative chemical databases |
Why This Matters
This difference dictates that the fluorinated compound will partition more effectively into lipid membranes, which is critical for designing molecules with improved cellular uptake and metabolic stability.
- [1] Kuujia.com. (n.d.). (2S)-6,6,6-Trifluoro-2-methylhexanoic acid (CAS 2248187-78-0). Retrieved April 15, 2026, from https://www.kuujia.com/cas-2248187-78-0.html View Source
